Hif-in-33 - 1085450-53-8

Hif-in-33

Catalog Number: EVT-270960
CAS Number: 1085450-53-8
Molecular Formula: C21H17F3N4O2
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HIF-IN-33 is a HIF pathway inhibitor.
Source and Classification

Hif-in-33 is derived from synthetic organic chemistry, specifically designed to inhibit the activity of HIF proteins, which include HIF-1α and HIF-2α. These proteins are transcription factors that regulate the expression of genes involved in the cellular response to hypoxia. The classification of Hif-in-33 falls under small molecule inhibitors targeting transcription factors, with a focus on metabolic regulation.

Synthesis Analysis

The synthesis of Hif-in-33 involves several key steps typically associated with organic synthesis techniques. While specific methodologies may vary, a general approach includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Various chemical reactions such as condensation, cyclization, or functional group modifications are employed to build the desired molecular framework.
  3. Purification: Following synthesis, purification techniques such as chromatography are used to isolate Hif-in-33 from by-products and unreacted materials.
  4. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Technical parameters such as temperature, reaction time, and solvent choice are optimized during the synthesis to enhance yield and selectivity.

Molecular Structure Analysis

Hif-in-33 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with HIF proteins. The structure typically includes:

  • Aromatic Rings: Contributing to hydrophobic interactions with protein binding sites.
  • Hydroxyl Groups: Potentially involved in hydrogen bonding with amino acid residues in the target proteins.
  • Aliphatic Chains: Enhancing solubility and bioavailability.

The three-dimensional conformation of Hif-in-33 is critical for its binding affinity to HIF proteins, influencing its efficacy as an inhibitor.

Chemical Reactions Analysis

Hif-in-33 primarily engages in non-covalent interactions with HIF proteins through:

  1. Hydrogen Bonding: Interacting with specific amino acids within the HIF binding domain.
  2. Hydrophobic Interactions: Stabilizing the inhibitor-protein complex through non-polar interactions.
  3. Competitive Inhibition: Blocking the binding of coactivators necessary for HIF activity, thus hindering downstream gene expression.

These interactions are crucial for modulating the activity of HIF under both normoxic and hypoxic conditions.

Mechanism of Action

The mechanism of action of Hif-in-33 revolves around its ability to inhibit the transcriptional activity of HIF proteins:

  1. Binding Affinity: Hif-in-33 binds to the HIF transcriptional complex, preventing its interaction with coactivators such as p300/CREB-binding protein.
  2. Transcriptional Repression: By inhibiting this interaction, Hif-in-33 reduces the expression of target genes involved in angiogenesis and metabolism.
  3. Cellular Effects: The inhibition leads to decreased cellular adaptation to hypoxia, which can be beneficial in cancer therapy by limiting tumor growth and survival.
Physical and Chemical Properties Analysis

Hif-in-33 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically within a range conducive for cellular uptake.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), facilitating formulation into drug delivery systems.
  • Stability: Stability under physiological conditions is essential for maintaining efficacy during therapeutic use.

These properties are critical for its application in clinical settings.

Applications

Hif-in-33 has several promising scientific applications:

  1. Cancer Therapy: By inhibiting HIF activity, it can potentially reduce tumor growth and metastasis in hypoxic tumor environments.
  2. Metabolic Disorders: It may help regulate metabolic pathways altered in diseases such as diabetes and obesity by modulating HIF-related gene expression.
  3. Research Tool: As a selective inhibitor of HIF pathways, it serves as a valuable tool in studying hypoxia-related cellular processes.
Introduction to Hypoxia-Inducible Factor (HIF) Pathways and Therapeutic Targeting

Role of HIF in Cellular Adaptation to Hypoxia and Disease Pathogenesis

Hypoxia-inducible factors (HIFs) are master transcriptional regulators enabling cellular adaptation to oxygen deprivation. These heterodimeric proteins consist of oxygen-sensitive α-subunits (HIF-1α, HIF-2α, HIF-3α) and a constitutively expressed β-subunit (HIF-1β/ARNT). Under normoxia, HIF-α subunits undergo rapid degradation via the ubiquitin-proteasome pathway following prolyl hydroxylation by oxygen-dependent enzymes (PHDs) and von Hippel-Lindau (pVHL) E3 ubiquitin ligase recognition [1] [5]. During hypoxia, HIF-α stabilization triggers nuclear translocation, dimerization with HIF-1β, and binding to hypoxia-response elements (HREs), activating >100 target genes involved in angiogenesis (VEGF), metabolism (GLUT1), proliferation (TGF-α), and inflammation (PD-L1) [1] [3] [6].

In pathological contexts, chronic HIF activation drives cancer progression by stimulating tumor vascularization, metabolic reprogramming (Warburg effect), and metastatic potential [1] [7]. Solid tumors exploit this pathway to survive hypoxic microenvironments, with HIF-1α overexpression documented in glioblastoma, colorectal adenocarcinoma, and subtypes of breast/lung cancers [3] [5]. Additionally, HIF-1 modulates immune cell function in inflammatory disorders, promoting myeloid cell aggregation, bactericidal responses, and Th17 differentiation [3] [8].

HIF-1α vs. HIF-2α: Functional Dichotomy and Isoform-Specific Regulation

Although HIF-1α and HIF-2α share structural homology (bHLH-PAS domains, ODD, TADs) and dimerize with HIF-1β, they exhibit distinct biological functions and regulatory mechanisms [4] [7]. HIF-1α is ubiquitously expressed and primarily regulates glycolytic enzymes (LDHA, PKM2) and acute hypoxia responses. In contrast, HIF-2α displays tissue-restricted expression (endothelium, lung, kidney) and governs chronic adaptation through genes like erythropoietin (EPO) and cyclin D1 [4] [7] [9].

Table 1: Functional and Regulatory Differences Between HIF-1α and HIF-2α

FeatureHIF-1αHIF-2α
ExpressionUbiquitousTissue-specific (endothelium, lung)
Key Target GenesGLUT1, LDHA, VEGF-AEPO, Cyclin D1, TGF-α
Hydroxylase PreferencePHD2-dominated degradationPHD1/PHD3-mediated degradation
Cellular RolesGlycolysis, acute hypoxia responseErythropoiesis, chronic adaptation
Cancer PhenotypePrimary tumor growth, invasionMetastasis, stem cell maintenance

Mechanistically, PHD2 predominantly regulates HIF-1α stability, while PHD1/PHD3 show greater activity toward HIF-2α [7] [8]. Furthermore, HIF-2α lacks the N-TAD domain present in HIF-1α, contributing to its specialized transcriptional activity [4].

Rationale for Targeting HIF Pathways in Oncology and Chronic Inflammatory Disorders

HIF pathway inhibition represents a dual therapeutic strategy:

  • In oncology, blocking HIF disrupts tumor angiogenesis, metabolic adaptation, and chemotherapy resistance. Renal carcinomas with VHL mutations exhibit constitutive HIF activation, validating its oncogenic role [1] [7].
  • In chronic inflammation, HIF-1 regulates immune checkpoint proteins (PD-L1) and macrophage migration inhibitory factor (MIF), exacerbating conditions like colitis and sepsis [3] [7].

Selective HIF inhibitors offer advantages over broad anti-angiogenic agents (e.g., VEGF antibodies) by targeting upstream transcriptional drivers of multiple pathological pathways [2] [7].

Properties

CAS Number

1085450-53-8

Product Name

Hif-in-33

IUPAC Name

5-[5-methyl-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Molecular Formula

C21H17F3N4O2

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C21H17F3N4O2/c1-13-3-5-15(6-4-13)12-28-14(2)11-18(26-28)20-25-19(27-30-20)16-7-9-17(10-8-16)29-21(22,23)24/h3-11H,12H2,1-2H3

InChI Key

RLJAULYAWNOCSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C

Solubility

Soluble in DMSO

Synonyms

HIF-IN-33; HIF IN 33; HIFIN33; HIF Pathway Inhibitor 33;

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.